molecular formula C27H24BrN5O2S2 B11477547 N-(4-bromophenyl)-2-{[5-oxo-4-(2-phenylethyl)-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[5-oxo-4-(2-phenylethyl)-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}acetamide

Cat. No.: B11477547
M. Wt: 594.5 g/mol
InChI Key: MJMCCZCOZOPIIM-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[5-oxo-4-(2-phenylethyl)-4,5,6,7,8,9-hexahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a hexahydrobenzothieno triazolo pyrimidine core, and a sulfanyl acetamide moiety, making it a unique structure for study.

Preparation Methods

The synthesis of N-(4-bromophenyl)-2-{[5-oxo-4-(2-phenylethyl)-4,5,6,7,8,9-hexahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}acetamide involves multiple steps, including the formation of the hexahydrobenzothieno triazolo pyrimidine core and subsequent functionalization with the bromophenyl and sulfanyl acetamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-(4-bromophenyl)-2-{[5-oxo-4-(2-phenylethyl)-4,5,6,7,8,9-hexahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, forming substituted products.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs.

    Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[5-oxo-4-(2-phenylethyl)-4,5,6,7,8,9-hexahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its application and require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to N-(4-bromophenyl)-2-{[5-oxo-4-(2-phenylethyl)-4,5,6,7,8,9-hexahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}acetamide include other benzothieno triazolo pyrimidine derivatives and compounds with similar functional groups. These compounds may share some chemical properties and reactivity but differ in their specific applications and biological activities. The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse applications in scientific research.

Properties

Molecular Formula

C27H24BrN5O2S2

Molecular Weight

594.5 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[8-oxo-7-(2-phenylethyl)-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H24BrN5O2S2/c28-18-10-12-19(13-11-18)29-22(34)16-36-27-31-30-26-32(15-14-17-6-2-1-3-7-17)24(35)23-20-8-4-5-9-21(20)37-25(23)33(26)27/h1-3,6-7,10-13H,4-5,8-9,14-16H2,(H,29,34)

InChI Key

MJMCCZCOZOPIIM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)Br)N(C3=O)CCC6=CC=CC=C6

Origin of Product

United States

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